![molecular formula C8H14N2O4S B14293494 1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid CAS No. 125185-59-3](/img/structure/B14293494.png)
1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[222]octane-4-carbonitrile; sulfuric acid is a compound that combines the bicyclic structure of 1-azabicyclo[222]octane-4-carbonitrile with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be synthesized through a series of chemical reactions involving the formation of the bicyclic structure and the introduction of the carbonitrile group. The synthesis typically involves the use of starting materials such as quinuclidine and cyanogen bromide. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows for unique interactions with other molecules, making it a versatile reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octane-4-carbonitrile: Shares the bicyclic structure but lacks the sulfuric acid component.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate: A related compound with different functional groups and applications.
Uniqueness: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid is unique due to its combination of the bicyclic structure with the sulfuric acid component, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
125185-59-3 |
|---|---|
Formule moléculaire |
C8H14N2O4S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-7-8-1-4-10(5-2-8)6-3-8;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) |
Clé InChI |
DLPWZHXPVXGLBC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1(CC2)C#N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





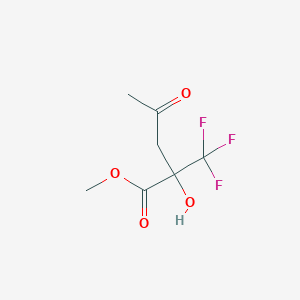
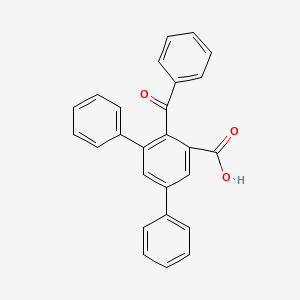
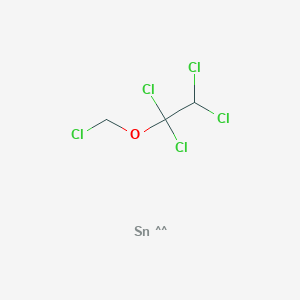

![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
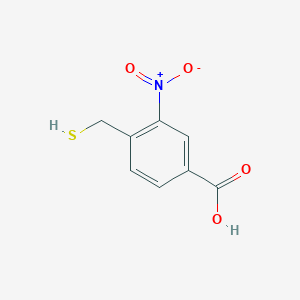
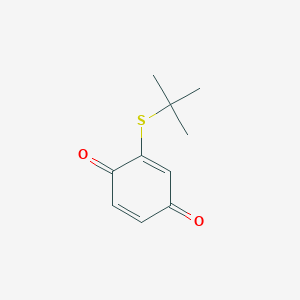
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

